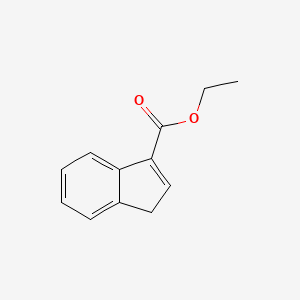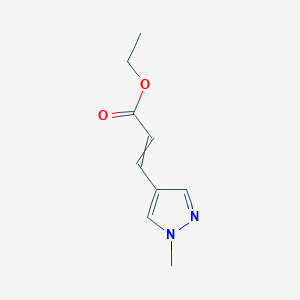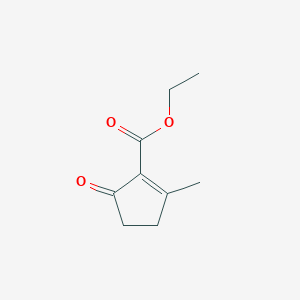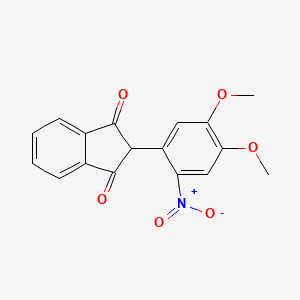![molecular formula C9H9Cl2N3 B13680198 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 1159983-10-4](/img/structure/B13680198.png)
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
The synthesis of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of β-enaminone derivatives with 3-methyl-1H-pyrazol-5-amine. This reaction is often carried out under microwave irradiation at 180°C for a short duration, resulting in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique photophysical properties.
Biology: The compound is studied for its potential as a fluorescent probe for bioimaging applications, allowing researchers to visualize intracellular processes.
Medicine: It has shown promise as a scaffold for the development of new drugs, particularly in the field of anticancer research due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-A]pyrimidine family, such as:
- 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of substituents in this compound imparts distinct photophysical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1159983-10-4 |
|---|---|
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5,7-dichloro-3-ethyl-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-6-5(2)13-14-8(11)4-7(10)12-9(6)14/h4H,3H2,1-2H3 |
InChI Key |
NWMWFPOLNWGRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)




![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)






![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
